
7-Methoxy-3-pentyl-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-pentyl-1,2-dihydronaphthalene is a chemical compound belonging to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene typically involves the dearomatisation of naphthalene derivatives through nucleophilic addition of organometallic reagents. One common method includes the use of 2,2-difluorovinyl ketones bearing an aryl group, which can be cyclized to form the desired dihydronaphthalene structure using trimethylsilylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale dearomatisation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and gold(I)-catalyzed intramolecular rearrangements are also explored for efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-3-pentyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield fully hydrogenated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions include naphthoquinones, fully hydrogenated naphthalenes, and various substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-pentyl-1,2-dihydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent ligand for estrogen receptors.
Medicine: Investigated for its activity as a Hepatitis C NS5B polymerase inhibitor and its potential role in treating congestive heart failure and myocardial fibrosis.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand, it binds to estrogen receptors, altering their conformation and activity. As an inhibitor of Hepatitis C NS5B polymerase, it interferes with the viral replication process by binding to the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-3-phenyl-1,2-dihydronaphthalene
- 7-Methoxy-3-(1-naphthoyl)-1,2-dihydronaphthalene
- 7-Methoxy-3-(2-naphthoyl)-1,2-dihydronaphthalene
Uniqueness
7-Methoxy-3-pentyl-1,2-dihydronaphthalene is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties and influences its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where hydrophobic interactions play a crucial role .
Eigenschaften
CAS-Nummer |
66339-10-4 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
7-methoxy-3-pentyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H22O/c1-3-4-5-6-13-7-8-15-12-16(17-2)10-9-14(15)11-13/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
GWWJRIYTDDYEHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC2=C(CC1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


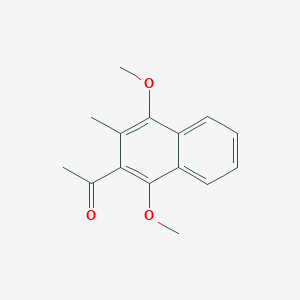

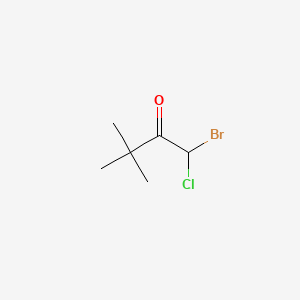
![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
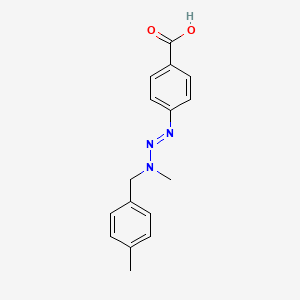

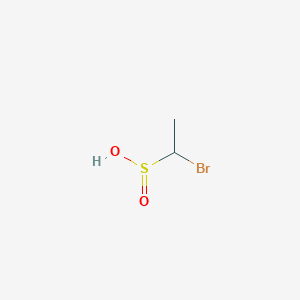
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)

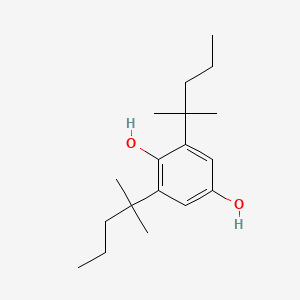

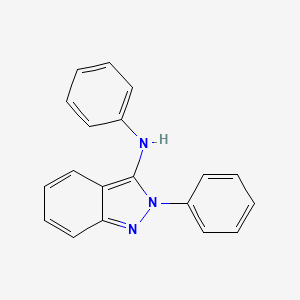
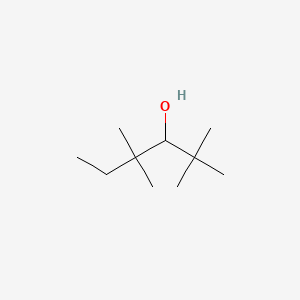
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
